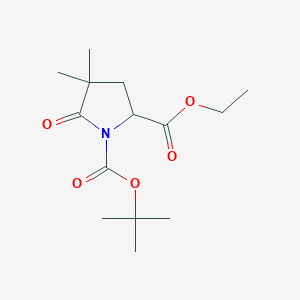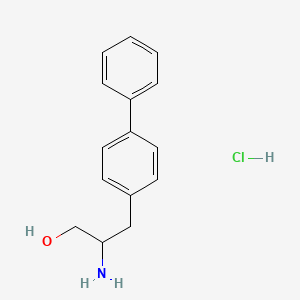
2-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a biphenyl group, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through the coupling of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable precursor, such as a ketone or aldehyde, using reagents like sodium cyanoborohydride.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through the reduction of a corresponding ketone or aldehyde using reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to a primary amine or the hydroxyl group to a corresponding alkane.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
In medicine, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the amino and hydroxyl groups form hydrogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with only the biphenyl group.
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol: The free base form without the hydrochloride salt.
(S)-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride: The enantiomer of the compound.
Uniqueness
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for diverse chemical reactions and interactions. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C15H18ClNO |
|---|---|
分子量 |
263.76 g/mol |
IUPAC名 |
2-amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15,17H,10-11,16H2;1H |
InChIキー |
FKTREZWLDDUIOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)
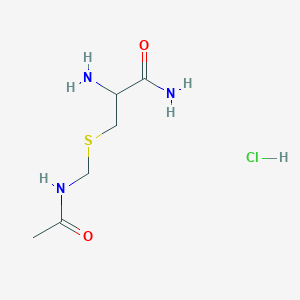
![N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B13388042.png)
![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)
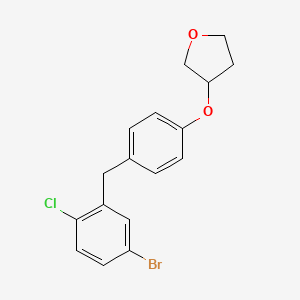

![3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine](/img/structure/B13388060.png)
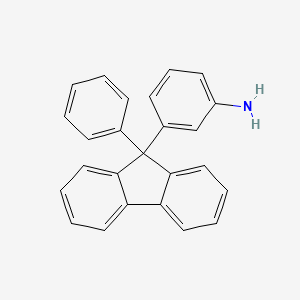
![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)

